2-(biphenyl-4-yloxy)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
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Overview
Description
Biphenyl-4-yloxy-2-methylindole-1-ethanone , is a synthetic organic compound. Its chemical formula is C24H21NO2. Let’s break down its structure:
Structure:
!Compound Structure
This compound features a biphenyl group (connected via an ether linkage) and an indole moiety. The biphenyl-4-yloxy substituent adds aromaticity and rigidity to the molecule.
Preparation Methods
Synthetic Routes:
Friedel-Crafts Acylation:
One-Pot Synthesis:
Industrial Production:
Industrial-scale production typically employs the Friedel-Crafts acylation method due to its efficiency and scalability.
Chemical Reactions Analysis
Oxidation: The ketone group in the compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the ketone yields the alcohol derivative.
Substitution: The biphenyl-4-yloxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents: Acetyl chloride, Lewis acids (e.g., AlCl), reducing agents (e.g., NaBH).
Major Products: The acylated indole derivatives and their reduced forms.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development, especially in the field of oncology.
Biological Studies: It may serve as a fluorescent probe or ligand for specific receptors.
Industry: Used in the synthesis of other complex molecules.
Mechanism of Action
The exact mechanism remains an active area of research. potential targets include cellular receptors, enzymes, or signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds: Other indole-based compounds, such as 2-methylindole and biphenyl derivatives.
Uniqueness: The combination of biphenyl and indole moieties sets this compound apart, offering diverse chemical properties.
Remember that further studies are needed to fully elucidate its biological effects and applications
Properties
Molecular Formula |
C23H21NO2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C23H21NO2/c1-17-15-20-9-5-6-10-22(20)24(17)23(25)16-26-21-13-11-19(12-14-21)18-7-3-2-4-8-18/h2-14,17H,15-16H2,1H3 |
InChI Key |
QOTKJFSQSYZHAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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